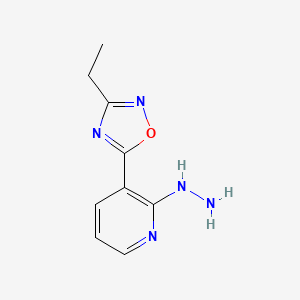

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine

Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine is a heterocyclic compound featuring a pyridine core substituted with a hydrazine group at position 2 and a 3-ethyl-1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and role in enhancing metabolic stability in drug design .

Properties

IUPAC Name |

[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-2-7-12-9(15-14-7)6-4-3-5-11-8(6)13-10/h3-5H,2,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLOLSNIJIAGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=C(N=CC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with 2-hydrazinopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding oxadiazole derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine is with a molecular weight of approximately 205.22 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities, and a hydrazinopyridine moiety that enhances its reactivity and potential applications in drug development .

Anticancer Activity

Research has indicated that derivatives of hydrazinopyridine exhibit anticancer properties. The incorporation of the oxadiazole ring in 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways .

Antimicrobial Properties

Compounds containing hydrazine and oxadiazole groups have demonstrated notable antimicrobial activity. Preliminary studies suggest that 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine could be effective against a range of bacterial strains due to its ability to disrupt bacterial cell wall synthesis .

Synthesis of Energetic Materials

The unique structure of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine makes it a candidate for synthesizing energetic materials. Its nitrogen-rich framework is advantageous for developing new explosives or propellants with improved stability and performance characteristics .

Polymeric Applications

In polymer chemistry, the compound can serve as a building block for creating functional polymers with enhanced thermal stability and mechanical properties. The integration of the oxadiazole unit into polymeric matrices could lead to materials suitable for high-performance applications such as aerospace and automotive industries.

Case Study 1: Anticancer Research

A study conducted by Zhang et al. (2020) explored the anticancer effects of various hydrazinopyridine derivatives, including those similar to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that the compound could be developed into a novel anticancer agent .

Case Study 2: Synthesis of Energetic Compounds

In a recent publication by Dachs et al. (2021), researchers synthesized several oxadiazole derivatives for use in energetic formulations. The study highlighted the potential of incorporating hydrazinopyridine derivatives to enhance the performance characteristics of these materials while maintaining safety standards.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. The oxadiazole ring is known to enhance the compound’s stability and bioavailability, while the hydrazinopyridine moiety can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of oxadiazole-pyridine hybrids. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and reported activities:

Key Observations:

Substituent Impact: Alkyl groups (ethyl, propyl) on oxadiazole improve lipophilicity but may reduce aqueous solubility. Fluorophenyl or pyridinyl groups enhance π-π stacking with biological targets . The hydrazine group in the target compound distinguishes it from analogues with carboxamide or thione moieties, offering unique hydrogen-bond donor/acceptor properties .

Pyridine-oxadiazole hybrids with nitrile groups () lack reported bioactivity, highlighting the critical role of functional group selection .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (reflux with hydrazine precursors) or (alkylation of oxadiazole intermediates).

Research Findings and Gaps

- Antimicrobial Potential: Coumarin-oxadiazole hybrids () and tetrazole derivatives () demonstrate that oxadiazole rings paired with aromatic systems enhance antimicrobial activity. The target compound’s hydrazine-pyridine core may similarly interact with bacterial enzymes or membranes .

- Computational Insights: Molecular docking studies (as in ) could predict its binding affinity to targets like Mycobacterium tuberculosis enoyl-ACP reductase, a common target for oxadiazole-based inhibitors .

Biological Activity

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine is with a molecular weight of approximately 197.22 g/mol. The compound features a hydrazine functional group linked to a pyridine ring and an oxadiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinopyridine typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with hydrazine derivatives. The process can be optimized through various conditions to enhance yield and purity.

General Synthetic Route

- Starting Materials : 3-Ethyl-1,2,4-oxadiazole and hydrazine hydrate.

- Reagents : Use of solvents such as ethanol or methanol under reflux conditions.

- Procedure : Combine the reactants and heat under controlled conditions until the desired product precipitates.

Cytotoxicity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In vitro studies have shown that derivatives related to oxadiazoles can have IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL against A549 lung cancer cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 11b | 11.20 | A549 |

| 11c | 15.73 | A549 |

| 13b | 59.61 | A549 |

| 14b | 27.66 | A549 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Results : The oxadiazole derivatives exhibited varying degrees of antibacterial activity, suggesting potential use as antimicrobial agents.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.